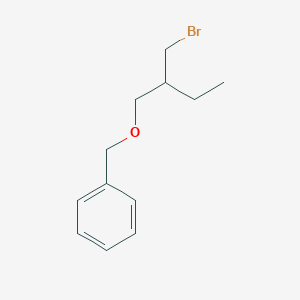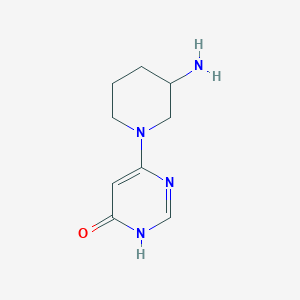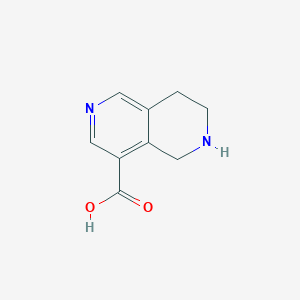![molecular formula C7H6ClN3S B15257216 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15257216.png)
2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a chlorine atom at the 2-position and a methyl group attached to the nitrogen at the 4-position.
Preparation Methods
The synthesis of 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to produce 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the dichloro compound is reacted with methylamine in the presence of a base such as N,N-dimethylformamide (DMF) to yield this compound .
Chemical Reactions Analysis
2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like DMF, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis. This inhibition can lead to antimicrobial effects by disrupting the lipid metabolism of bacteria . The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups.
Comparison with Similar Compounds
2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, which can lead to variations in biological activity.
2-(4-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine: This derivative has additional substituents on the thieno[2,3-d]pyrimidine core, which can enhance its activity against specific targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H6ClN3S |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3S/c1-9-5-4-2-3-12-6(4)11-7(8)10-5/h2-3H,1H3,(H,9,10,11) |
InChI Key |
OBMZMTRDDWXAKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CSC2=NC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclobutyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B15257140.png)
![Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15257145.png)


![5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B15257176.png)
![6-Methyl-6-azaspiro[3.4]octan-8-amine](/img/structure/B15257181.png)
![1-Methyl-2-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrrole](/img/structure/B15257187.png)
![4-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B15257193.png)


![5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid](/img/structure/B15257214.png)



